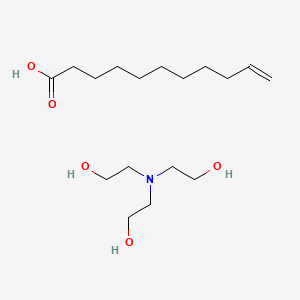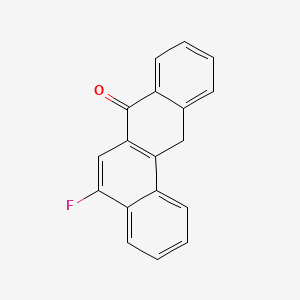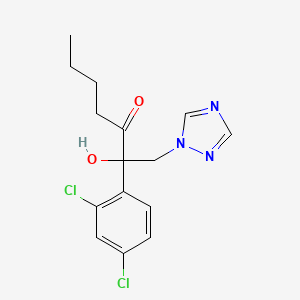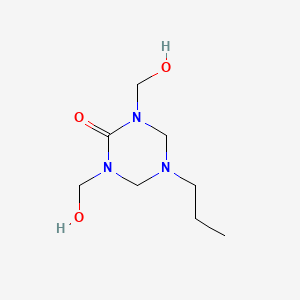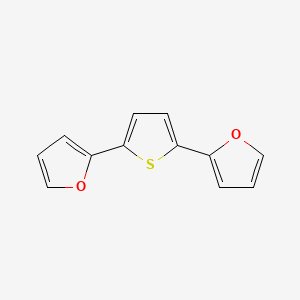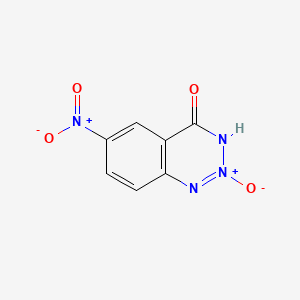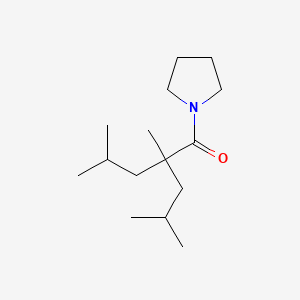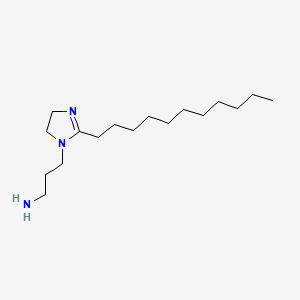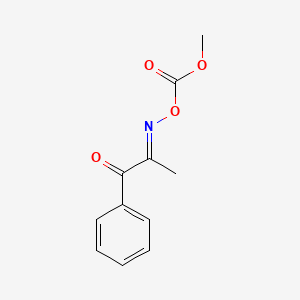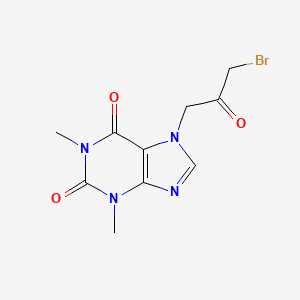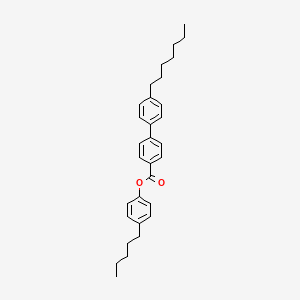
4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate is a complex organic compound known for its unique structural properties It belongs to the family of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate typically involves a multi-step process. One common method includes the esterification of 4-pentylphenol with 4’-heptyl(1,1’-biphenyl)-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological membranes and their interactions with various molecules.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline properties.
Mecanismo De Acción
The mechanism by which 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as lipid bilayers. The compound can insert itself into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins and other molecules. This interaction can influence various cellular processes, including signal transduction and membrane fluidity.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: Another biphenyl derivative with similar liquid crystalline properties.
4-Cyano-4’-heptylbiphenyl: A compound with a cyano group that also exhibits liquid crystalline behavior.
Uniqueness
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate is unique due to its specific combination of alkyl chains and biphenyl core, which confer distinct liquid crystalline properties. This makes it particularly useful in applications requiring precise control over molecular alignment and optical properties.
Propiedades
Número CAS |
61733-23-1 |
|---|---|
Fórmula molecular |
C31H38O2 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H38O2/c1-3-5-7-8-10-12-25-13-17-27(18-14-25)28-19-21-29(22-20-28)31(32)33-30-23-15-26(16-24-30)11-9-6-4-2/h13-24H,3-12H2,1-2H3 |
Clave InChI |
PDQIXOGFLRWAKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


